1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Description

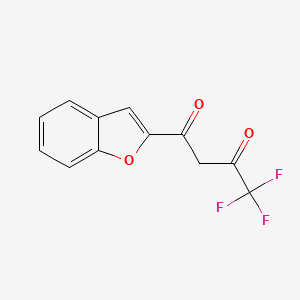

1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative featuring a benzofuran moiety linked to a trifluoromethyl-substituted diketone backbone. This compound is of significant interest due to its structural versatility, which enables applications in coordination chemistry, pharmaceuticals, and materials science. The benzofuran group confers aromaticity and π-conjugation, while the trifluoromethyl and diketone functionalities enhance electron-withdrawing properties and metal-binding capacity. Its synthesis typically involves Claisen condensation or metal-catalyzed coupling reactions, though specific protocols for the benzofuran variant are less documented compared to analogs with simpler aryl groups .

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)11(17)6-8(16)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESCVJOGSAMICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of benzofuran with a trifluoromethyl ketone under acidic or basic conditions. One common method includes the use of trifluoroacetic anhydride and a suitable catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction

Biological Activity

1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 327-24-2) is a chemical compound characterized by its unique structure, which incorporates a benzofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H7F3O3

- Molecular Weight : 286.18 g/mol

- Structural Features : The compound features a trifluorobutane dione structure that contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from recent research.

Anti-HCV Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antiviral properties against Hepatitis C Virus (HCV). In particular, compounds with similar structural motifs have been evaluated for their inhibitory effects on HCV NS5B RNA-dependent RNA polymerase (RdRp).

- Molecular Docking Studies :

Anti-inflammatory and Analgesic Properties

The compound's structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects.

- Mechanism of Action : The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy in reducing inflammation .

Study on Benzofuran Derivatives

A study focused on synthesizing and evaluating the biological activity of various benzofuran derivatives, including this compound.

| Compound | Binding Affinity (Kcal/mol) | Activity |

|---|---|---|

| BF1 | -12.63 | Moderate antiviral activity |

| BF2 | -14.04 | Enhanced anti-inflammatory effects |

| BF3 | -15.42 | Comparable to standard drugs |

This table illustrates the varying degrees of biological activity observed among different derivatives, highlighting the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 4,4,4-trifluorobutane-1,3-dione derivatives, where the aryl substituent varies. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Trifluorobutane-1,3-Dione Derivatives

*TFBD = Trifluorobutane-1,3-dione

Key Comparative Insights

TTF-ph-tfacH demonstrates unique π-d interactions in metal complexes, enabling magnetic and conductive properties absent in non-TTF derivatives .

Biological Activity :

- Thienyl and furyl analogs (e.g., 1-(2-thienyl)-4,4,4-TFBD) are precursors to pyrimidines with cholesterol biosynthesis inhibition, highlighting the role of heterocyclic substituents in bioactivity .

- The 4-methylphenyl variant is critical in synthesizing celecoxib, a COX-2 inhibitor, underscoring the pharmaceutical relevance of aryl-trifluorobutane-diones .

Physicochemical Properties: LogP Values: Fluorinated derivatives (e.g., 4-fluorophenyl-TFBD, logP 2.64) exhibit higher hydrophobicity than non-fluorinated analogs, influencing their pharmacokinetic profiles . Thermal Stability: Limited melting point data suggest that substituents like methylphenyl (114–117°C) may enhance crystallinity compared to bulkier groups (e.g., benzodioxole) .

Synthetic Utility :

- 1,3-Benzodioxol-5-yl-TFBD is commercially available at 97% purity, reflecting its demand as a synthetic building block .

- Benzofuran-TFBD remains less explored, with opportunities for applications in optoelectronics or as a ligand for transition-metal catalysts.

Research Findings and Implications

- Pharmaceutical Relevance : The success of methylphenyl-TFBD in celecoxib synthesis underscores the importance of trifluorobutane-diones in drug design, though benzofuran derivatives may require tailored optimization for bioavailability .

- Material Science : Fluorinated derivatives (e.g., 4-fluorophenyl-TFBD) with high logP values are promising for hydrophobic coatings or membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.